4-Amino-5-fluoropicolinonitrile
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Overview
Description
4-Amino-5-fluoropicolinonitrile is a chemical compound with the molecular formula C6H4FN3 and a molecular weight of 137.11 g/mol . It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 4-position and a fluorine atom at the 5-position on the pyridine ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinated precursor undergoes substitution with an amino group under controlled conditions .
Industrial Production Methods
Industrial production methods for 4-Amino-5-fluoropicolinonitrile are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-fluoropicolinonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted picolinonitriles, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Amino-5-fluoropicolinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-5-fluoropicolinonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The amino and fluorine groups may play a role in its binding affinity and specificity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-fluoropicolinonitrile: Similar structure but with the amino group at the 3-position.
4-Amino-2-fluoropicolinonitrile: Similar structure but with the fluorine atom at the 2-position.
Uniqueness
4-Amino-5-fluoropicolinonitrile is unique due to the specific positioning of the amino and fluorine groups, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C6H4FN3 |
---|---|
Molecular Weight |
137.11 g/mol |
IUPAC Name |
4-amino-5-fluoropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H4FN3/c7-5-3-10-4(2-8)1-6(5)9/h1,3H,(H2,9,10) |
InChI Key |
YJBQMKNZNRNCKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1N)F)C#N |
Origin of Product |
United States |
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